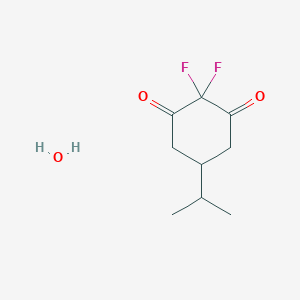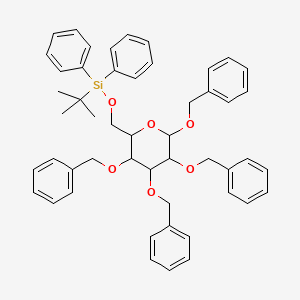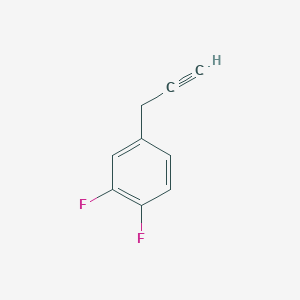
2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate is a specialized organic compound characterized by its unique structure and properties. This compound is part of the cyclohexanedione family, which is known for its applications in various chemical reactions and industrial processes. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a valuable compound in synthetic chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate typically involves the fluorination of 5-isopropyl-1,3-cyclohexanedione. One common method includes the reaction of 5-isopropyl-1,3-cyclohexanedione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the reaction efficiency and minimize by-products. The final product is often purified through crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexanedione derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-1,3-cyclohexanedione: Lacks the isopropyl group, which may affect its reactivity and applications.
5-Isopropyl-1,3-cyclohexanedione: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-5-methyl-1,3-cyclohexanedione: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness: 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate is unique due to the combination of fluorine atoms and an isopropyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H14F2O3 |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
2,2-difluoro-5-propan-2-ylcyclohexane-1,3-dione;hydrate |
InChI |
InChI=1S/C9H12F2O2.H2O/c1-5(2)6-3-7(12)9(10,11)8(13)4-6;/h5-6H,3-4H2,1-2H3;1H2 |
InChI-Schlüssel |
VCRZQJRBOYVECL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(=O)C(C(=O)C1)(F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)




